molecular formula C16H16Cl2F3N5O B2906557 4-Chloro-5-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-2-ethyl-3(2H)-pyridazinone CAS No. 320421-65-6

4-Chloro-5-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-2-ethyl-3(2H)-pyridazinone

Cat. No.: B2906557
CAS No.: 320421-65-6
M. Wt: 422.23
InChI Key: GOZOHGRDIKLJGP-UHFFFAOYSA-N
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Description

4-Chloro-5-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-2-ethyl-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C16H16Cl2F3N5O and its molecular weight is 422.23. The purity is usually 95%.
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Biological Activity

4-Chloro-5-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-2-ethyl-3(2H)-pyridazinone is a complex organic compound that has garnered attention in drug discovery due to its potential biological activities. This article synthesizes available research findings, focusing on the compound's pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C17H19Cl2F3N4C_{17}H_{19}Cl_2F_3N_4 and has a molecular weight of approximately 427.26 g/mol. Its structure features a pyridazinone core, which is often associated with various biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Anticancer Activity : Many derivatives of pyridazinones have shown promising results against various cancer cell lines. For instance, the presence of fluorinated groups has been linked to enhanced cytotoxicity against tumor cells.
  • Antimicrobial Properties : Compounds with piperazine moieties often demonstrate significant antibacterial and antifungal properties.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including kinases and deacetylases, which are crucial in cancer progression and other diseases.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest the following pathways:

  • Kinase Inhibition : Similar compounds have been shown to inhibit kinases involved in cell proliferation and survival, making them potential candidates for cancer therapy.
  • Apoptosis Induction : Evidence points towards the ability of this compound to induce apoptosis in cancer cells through various signaling pathways.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, potentially mitigating oxidative stress-related damage in cells.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds:

StudyFindings
Demonstrated cytotoxic effects on HeLa and Caco-2 cell lines with IC50 values indicating moderate potency.
Identified significant antimicrobial activity against Gram-positive bacteria, suggesting potential use in treating infections.
Showed inhibition of specific kinases with implications for targeted cancer therapies.

Properties

IUPAC Name

4-chloro-5-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-ethylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2F3N5O/c1-2-26-15(27)13(18)12(9-23-26)24-3-5-25(6-4-24)14-11(17)7-10(8-22-14)16(19,20)21/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZOHGRDIKLJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=C(C=N1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.